molecular formula C13H15N3O3 B2666007 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE CAS No. 688773-37-7

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE

Cat. No.: B2666007
CAS No.: 688773-37-7
M. Wt: 261.281
InChI Key: LDMWIUHCZGVKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-isopropylacetamide is a quinazolinone derivative featuring a bicyclic 1,4-dihydroquinazoline-2,4-dione core substituted with an N-isopropyl acetamide side chain. Quinazolinones are pharmacologically significant due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)14-11(17)7-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWIUHCZGVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions . This method allows for the efficient formation of the quinazoline core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which may have different biological activities and properties.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE typically involves:

  • Reagents : Isatins and o-amino N-aryl/alkyl benzamides.
  • Catalysts : Iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions.
  • Reaction Conditions : Optimized for temperature, pressure, and solvent choice to maximize yield and purity.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its ability to intercalate with DNA. This intercalation disrupts normal DNA function, leading to apoptosis in cancer cells. Studies have shown that derivatives of quinazoline compounds exhibit significant anticancer properties by inhibiting tumor growth.

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The compound's structure allows it to interact with various biological targets, which can lead to the inhibition of microbial growth.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. It modulates inflammatory pathways and cytokine production, offering therapeutic potential for treating inflammatory diseases.

Neurological Applications

Recent studies have explored the use of quinazoline derivatives as multifunctional agents for treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit key enzymes involved in neurodegeneration and may cross the blood-brain barrier effectively.

Case Study 1: Anticancer Efficacy

A derivative structurally related to 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE was tested against human breast cancer cell lines. The study revealed a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis through activation of caspases.

Case Study 2: Anticonvulsant Properties

In an experimental model of seizures induced by pentylenetetrazole, the compound demonstrated significant seizure protection at doses of 20 mg/kg and 40 mg/kg compared to a control group.

Biological Activities Overview

Biological ActivityMechanismReference
AnticancerInduction of apoptosisPatil et al., 2015
AntimicrobialInhibition of microbial growthKshirsagar et al., 2015
Anti-inflammatoryModulation of cytokine productionZawawi et al., 2015
NeuroprotectiveEnzyme inhibitionHilaris Publishing SRL

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Structure : Features a 2,4-dichlorophenylmethyl group instead of isopropyl.
  • Activity : Demonstrated anticonvulsant properties, suggesting the dichlorophenyl group enhances interaction with neurological targets .
  • Synthesis : Involves oxidation of a thioxo precursor with hydrogen peroxide and coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
(b) (E)-N-[2-(2-Benzylidenehydrazineyl)-2-oxoethyl]-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide (4a)
  • Structure : Incorporates a benzylidenehydrazineyl moiety on the acetamide side chain.
  • Activity : Exhibits dual biological activity, possibly due to the hydrazineyl group enabling hydrogen bonding or metal coordination .
  • Synthesis: Achieved via condensation with aldehydes in ethanol, yielding 95% product .
(c) N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)
  • Structure: A quinoline analog with a 4-thioxo group and bulky adamantyl substituent.
  • Activity: Not explicitly stated, but the thioxo group may alter electronic properties compared to dioxo analogs .
  • Synthesis : Purified via TLC (60% yield), indicating moderate efficiency .

Physicochemical and Analytical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/LC-MS Data Reference
Target Compound ~319.34 N-isopropyl acetamide Not reported -
4a ~379.38 Benzylidenehydrazineyl White powder (DMF/ethanol)
1 ~378.23 2,4-Dichlorophenylmethyl Not reported
47 436.63 Adamantyl, 4-thioxo, pentyl LC-MS m/z 437 (MH+)

Research Findings and Implications

  • Substituent Impact :

    • Electron-Withdrawing Groups (e.g., dichlorophenyl in 1 ): Enhance anticonvulsant activity but may reduce solubility .
    • Hydrogen-Bonding Moieties (e.g., hydrazineyl in 4a ): Facilitate dual biological activity .
    • Bulkier Groups (e.g., adamantyl in 47 ): May improve target selectivity but complicate synthesis .
  • Synthetic Accessibility :

    • High-yield routes (e.g., 4a ) favor scalability, while multi-step syntheses (e.g., 1 ) limit practicality .

Biological Activity

The compound 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE, a derivative of quinazoline, has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this specific compound based on various research findings.

Chemical Structure and Properties

The chemical structure of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This compound features a quinazoline core with two ketone groups at positions 2 and 4 and an isopropylacetamide side chain. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown weak antibacterial effects against certain strains of bacteria. Specifically, while some derivatives demonstrated potent inhibition against the enzyme peptide deformylase (PDF), their overall antibacterial efficacy was limited .

Enzyme Inhibition

One of the most notable activities of quinazoline derivatives is their ability to inhibit specific enzymes. The compound has been linked to the inhibition of PDF, which plays a crucial role in bacterial protein synthesis. Inhibition studies revealed that several related compounds displayed selectivity for PDF over other endoproteases, indicating potential therapeutic applications in combating bacterial infections .

Case Studies

Several studies have explored the biological activities of quinazoline derivatives:

  • Inhibition Studies : A study examining the inhibition of PDF by various quinazoline derivatives found that certain modifications to the structure enhanced selectivity and potency against bacterial strains .
  • Synthesis and Biological Evaluation : Research involving the synthesis of related hydrazide compounds demonstrated that modifications in the side chains could lead to improved biological activity against specific targets .
  • Pharmacological Profiles : The pharmacological profiles of quinazoline derivatives indicate their potential utility in drug development for treating bacterial infections and possibly cancer therapies .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Notes
Compound APDF Inhibition15Selective over other endoproteases
Compound BAntibacterial>100Weak activity against Gram-positive bacteria
Compound CAnticancer (Cell Line)25Effective against breast cancer cell lines
Target CompoundMixed ActivitiesTBDFurther studies needed for specific IC50

Q & A

Q. Q1. What are the common synthetic routes for 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-isopropylacetamide?

The compound is typically synthesized via multi-step routes starting with methyl 2-isothiocyanatobenzoate and glycine. Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)acetic acid with hydrogen peroxide yields 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid. Subsequent coupling with N-isopropyl-2-chloroacetamide via N,N′-carbonyldiimidazole (CDI) activation forms the final acetamide . Alternative methods include domino reactions using I₂/TBHP for oxidative rearrangement of isatins and 2-amino-N-alkyl/aryl benzamides, achieving yields of 65–85% .

Q. Q2. How is structural characterization performed for quinazolinone derivatives like this compound?

Key techniques include:

  • NMR/IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent positions.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding and tautomeric forms .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Synthesis and Mechanistic Insights

Q. Q3. What novel methodologies improve the efficiency of synthesizing quinazolinone-acetamide derivatives?

The I₂/TBHP-mediated domino reaction enables one-pot synthesis via oxidative rearrangement, tolerating electron-donating/withdrawing substituents. This method avoids isolation of intermediates and achieves high yields (e.g., 82% for cyclized 5H-quinazolino[3,2-a]quinazoline-5,12(7H)-dione) . Computational studies suggest iodine radicals facilitate C–N bond formation during rearrangement .

Q. Q4. How do substituents on the quinazolinone core influence reaction outcomes?

Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzamide ring accelerate cyclization due to increased electrophilicity, while bulky substituents (e.g., isopropyl) may sterically hinder coupling steps. For example, 2-fluoro substitution improves yields by 15% compared to unsubstituted analogs .

Biological Evaluation and Target Mechanisms

Q. Q5. What experimental models are used to evaluate anticonvulsant activity for this compound?

The pentylenetetrazole (PTZ)-induced seizure model in mice is standard. Derivatives are assessed for latency to clonic-tonic seizures and mortality reduction. Affinity to GABAA receptors is validated via molecular docking, with binding energies ≤ -8.5 kcal/mol indicating strong interactions .

Q. Q6. How does this compound interact with kinase targets like c-Met/VEGFR-2?

Advanced derivatives act as dual inhibitors by occupying the ATP-binding pocket. Substituents like hydrazineyl-2-oxo-ethyl enhance hydrogen bonding with Asp1222 (c-Met) and Glu885 (VEGFR-2), confirmed by docking (AutoDock Vina) and kinase inhibition assays (IC50 ≤ 0.2 µM) .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which structural modifications enhance anticonvulsant activity?

  • Benzyl substitution at N1 : Improves blood-brain barrier penetration, reducing seizure latency by 40% in PTZ models .
  • Halogenation (e.g., 2,4-diCl) : Increases GABAA affinity due to hydrophobic interactions with Leu99 and Phe64 .
  • Isopropyl group on acetamide : Enhances metabolic stability compared to smaller alkyl groups (t½ > 6h in hepatic microsomes) .

Q. Q8. What substituents compromise bioactivity?

Bulky groups (e.g., phenethyl) reduce solubility (logP > 4.5), lowering in vivo efficacy. Polar groups (e.g., -OH) may decrease CNS penetration due to high hydrophilicity .

Computational and Analytical Approaches

Q. Q9. How are molecular docking and MD simulations applied to study this compound?

Docking (AutoDock, Glide) predicts binding modes to targets like GABAA or kinases. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability over 100 ns, with RMSD ≤ 2.0 Å indicating stable binding. MM-PBSA calculations quantify binding free energies (ΔG ≤ -30 kcal/mol) .

Q. Q10. What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS methods with deuterated internal standards (e.g., d5-isopropyl) are used to mitigate matrix effects. Limits of quantification (LOQ) ≤ 1 ng/mL are achievable using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .

Data Contradictions and Resolution

Q. Q11. How to address discrepancies in reported anticonvulsant activity across derivatives?

Variations often arise from differences in substituent electronic effects and assay conditions (e.g., PTZ dosage). Meta-analysis using standardized protocols (e.g., fixed 70 mg/kg PTZ in mice) and multivariate regression (e.g., PLS) can isolate structural contributors .

Q. Q12. Why do some synthesis methods report lower yields despite optimized conditions?

Competitive side reactions (e.g., over-oxidation of thioxo intermediates) may occur if reaction times exceed 12 hours. Monitoring via TLC/HPLC and quenching at 80% conversion improves yields .

Advanced Applications and Multi-Target Studies

Q. Q13. Can this compound serve as a dual inhibitor for synergistic therapeutic effects?

Yes, derivatives targeting both c-Met and VEGFR-2 show anti-angiogenic and anti-proliferative synergy in xenograft models (tumor volume reduction ≥ 60%). Co-administration with paclitaxel enhances efficacy by 30% .

Q. Q14. What in vitro/in vivo models validate its anti-inflammatory potential?

RAW264.7 macrophages (LPS-induced TNF-α/IL-6 suppression) and carrageenan-induced paw edema in rats (≥50% reduction at 50 mg/kg) are used. COX-2 inhibition (IC50 ~ 1.5 µM) correlates with reduced prostaglandin E2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.